molecular formula C19H16ClNO3 B2634901 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034378-95-3

2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide

Cat. No.: B2634901
CAS No.: 2034378-95-3
M. Wt: 341.79
InChI Key: GAXSPQKVBRHVFV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is a synthetic acetamide derivative of interest in pharmacological research for bone remodeling and osteolytic disorders. Its core structure is closely related to compounds that have demonstrated significant inhibitory effects on osteoclastogenesis, the process by which bone-resorbing osteoclasts are formed . Research on analogous molecules has shown that such compounds can suppress the formation of mature osteoclasts and disrupt the F-actin rings necessary for bone resorption activity in vitro . The proposed mechanism of action involves the early inhibition of the RANKL-induced signaling pathway . Activation of this pathway, initiated by the binding of RANKL to its receptor RANK, is a critical driver of osteoclast differentiation . By interfering with this process, related compounds have been shown to downregulate the expression of key osteoclast-specific transcription factors, such as NFATc1, and marker genes, including cathepsin K (CtsK) . In vivo studies on similar compounds have highlighted their potential to prevent bone loss, suggesting research value for this compound in models of post-menopausal osteoporosis and other conditions characterized by excessive bone resorption . The furan and chlorophenoxy substituents in its structure are common pharmacophores found in bioactive molecules, indicating its utility as a chemical tool for probing biological pathways related to bone metabolism . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-17-5-7-18(8-6-17)24-13-19(22)21-11-14-1-3-15(4-2-14)16-9-10-23-12-16/h1-10,12H,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXSPQKVBRHVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 4-(furan-3-yl)benzylamine: This can be prepared by the reaction of 4-(furan-3-yl)benzaldehyde with ammonia or an amine source.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 4-(furan-3-yl)benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Substituted derivatives of the chlorophenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects

  • 4-Chlorophenoxy Group: Present in the target compound and , this group enhances lipophilicity and may improve membrane permeability. Compounds with this substituent (e.g., ) exhibit moderate to high yields (14–96%), influenced by reaction conditions .
  • Heterocyclic Moieties: The target compound’s furan-3-yl group contrasts with piperidinyl (), benzothiazolyl (), and thiadiazolyl () substituents.
  • Fluorine Substituents: Fluorophenoxy derivatives () show higher yields (e.g., 82% for compound 30 in ) compared to non-fluorinated analogs, likely due to improved reaction kinetics with electron-withdrawing groups.

Physical and Crystallographic Properties

  • Melting Points: Fluorinated compounds (e.g., , 84°C) generally exhibit higher melting points than non-fluorinated analogs, attributed to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Activity

2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a 4-chlorophenoxy group and a furan-3-yl benzyl moiety. This unique combination of functional groups contributes to its biological activity and reactivity.

The mechanism of action for this compound is believed to involve interaction with various biological targets, including enzymes and receptors. The specific pathways modulated by this compound are still under investigation, but preliminary studies suggest potential effects on:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It may interact with receptors that regulate cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines, including colon carcinoma and leukemia. The biological activity can be quantified through IC50 values, which measure the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (nM)
This compoundHCT-15 (Colon Carcinoma)TBD
N-(2-[2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl-acetamideCCRF-CEM (Leukemia)10

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that derivatives containing the chlorophenoxy group possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Osteoclastogenesis :
    A study highlighted the inhibitory effect of a related compound on osteoclastogenesis. The compound was found to alter mRNA expressions of osteoclast-specific markers, thus blocking the formation of mature osteoclasts and preventing bone resorption in vitro and in vivo .
  • Anticancer Efficacy :
    Research conducted on structural analogs demonstrated significant growth inhibition in various cancer cell lines, suggesting that modifications in the structure could enhance anticancer properties .

Similar Compounds

Compound NameKey Features
2-(4-chlorophenoxy)acetamideLacks furan group; simpler structure
N-(4-(furan-3-yl)benzyl)acetamideLacks chlorophenoxy group; different reactivity
4-chlorophenoxyacetic acidSimpler compound; different applications

Uniqueness

The unique combination of the chlorophenoxy and furan groups in this compound allows for diverse chemical modifications and interactions, making it a valuable candidate for further research in drug development.

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